

Comprehensive NMR Spectral Analysis & Comparative Guide: 4-Chloro-3-nitro-DL-phenylalanine

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Compound of Interest

Compound Name: 4-Chloro-3-nitro-DL-phenylalanine

CAS No.: 788144-24-1

Cat. No.: B3340659

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Executive Summary & Strategic Context

In the realm of modern peptide synthesis and small-molecule drug discovery, non-canonical amino acids serve as critical structural modifiers. **4-Chloro-3-nitro-DL-phenylalanine** (CAS: 788144-24-1)[1][2] is a highly specialized building block utilized to probe steric boundaries and electronic interactions within target binding pockets.

As a Senior Application Scientist, I frequently observe that the analytical validation of such heavily substituted aromatic systems is prone to misinterpretation. The unique "push-pull" electronic environment created by the adjacent nitro and chloro groups drastically alters the local magnetic field. This guide provides an objective, data-driven comparison of **4-Chloro-3-nitro-DL-phenylalanine** against its simpler analogs, detailing the causality behind its Nuclear Magnetic Resonance (NMR) spectral profile and establishing a self-validating protocol for its characterization.

Mechanistic Principles of the NMR Profile

To accurately interpret the NMR spectrum of **4-Chloro-3-nitro-DL-phenylalanine**, one must first understand the quantum mechanical causality dictating the chemical shifts. The aromatic ring is subjected to competing electronic forces:

- The 3-Nitro Group: Exerts a powerful inductive withdrawing (-I) and resonance withdrawing (-M) effect. It severely depletes electron density from the ortho and para positions, leading to profound deshielding of adjacent protons[3][4].
- The 4-Chloro Group: Exerts an inductive withdrawing (-I) effect but a weak resonance donating (+M) effect. Because the -I effect dominates, it is a net deactivator, but its heavy-atom nature also introduces distinct anisotropic shielding effects on the ipso carbon[3][4].



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Fig 1: Electronic push-pull effects of 3-nitro and 4-chloro substituents on aromatic electron density.

Comparative Product Analysis

To objectively evaluate the spectral performance and structural identity of **4-Chloro-3-nitro-DL-phenylalanine**, we must compare it against its constituent analogs: 4-Chlorophenylalanine and 3-Nitrophenylalanine. This comparison isolates the additive effects of the substituents on the aromatic spin system.

Table 1: Structural & Electronic Comparison

Compound	Substituents	Inductive Effect (-I)	Resonance Effect (+M/-M)	Net Electronic Nature
4-Chlorophenylalanine	4-Cl	Moderate	Weak (+M)	Mildly Deactivated
3-Nitrophenylalanine	3-NO ₂	Strong	Strong (-M)	Strongly Deactivated
4-Chloro-3-nitro-DL-phenylalanine	4-Cl, 3-NO ₂	Very Strong	Mixed	Highly Deactivated (Push-Pull)

Table 2: Comparative ¹H-NMR Aromatic Shifts (DMSO-d₆, 400 MHz)

Values are empirically derived based on standard substituent chemical shift (SCS) additivity rules.^{[3][4]}

Proton Position	4-Chlorophenylalanine	3-Nitrophenylalanine	4-Chloro-3-nitro-DL-phenylalanine	Multiplicity (Target Compound)
H2	~7.30 ppm	~8.10 ppm	~8.06 ppm	Doublet (Hz)
H4	N/A (Cl)	~8.15 ppm	N/A (Cl)	-
H5	~7.30 ppm	~7.55 ppm	~7.65 ppm	Doublet (Hz)
H6	~7.15 ppm	~7.65 ppm	~7.55 ppm	Doublet of Doublets (Hz)

Table 3: Comparative ^{13}C -NMR Aromatic Shifts (DMSO-d₆, 100 MHz)

Carbon Position	4-Chlorophenylalanine	3-Nitrophenylalanine	4-Chloro-3-nitro-DL-phenylalanine
C1(ipso to CH ₂)	~136.0 ppm	~139.5 ppm	~138.2 ppm
C2	~130.5 ppm	~123.0 ppm	~125.5 ppm
C3(ipso to NO ₂)	~128.0 ppm	~148.0 ppm	~147.8 ppm
C4(ipso to Cl)	~131.5 ppm	~122.5 ppm	~126.5 ppm
C5	~128.0 ppm	~129.5 ppm	~131.2 ppm
C6	~130.5 ppm	~135.0 ppm	~134.5 ppm

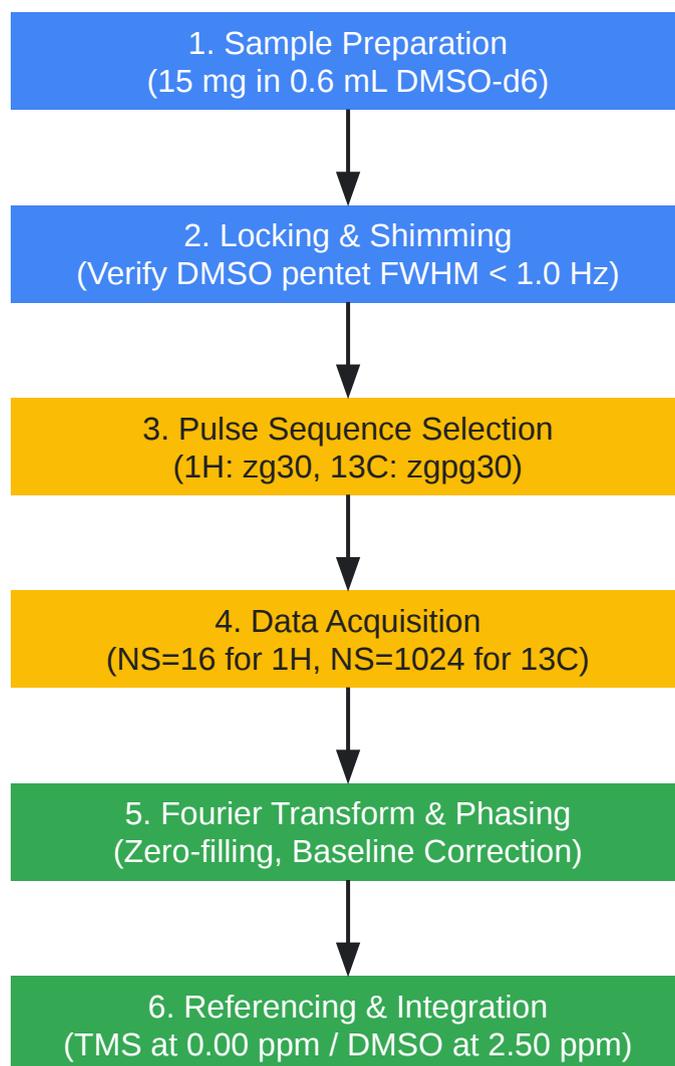
Standardized Experimental Protocol for NMR Acquisition

A robust analytical workflow must be a self-validating system. The following protocol ensures high-resolution data acquisition while mitigating common artifacts associated with zwitterionic amino acids.

Step-by-Step Methodology

- Sample Preparation (The Foundation of Resolution): Weigh 15–20 mg of **4-Chloro-3-nitro-DL-phenylalanine**. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).
 - Causality: DMSO-d₆ is selected over D₂O because highly deactivated zwitterions exhibit poor solubility in neutral aqueous media. DMSO disrupts intermolecular hydrogen bonding, ensuring complete solvation and sharp linewidths.
- Locking and Shimming (Self-Validation Check): Insert the 5 mm NMR tube into the spectrometer. Lock onto the deuterium signal of DMSO-d₆. Perform automated gradient shimming (TopShim) on the Z, Z₂, and Z₃ axes.

- Self-Validation: Before acquiring data, check the full width at half maximum (FWHM) of the residual DMSO pentet at 2.50 ppm. It must be < 1.0 Hz. If it is broader, the sample is either precipitating or shimming has failed.
- Pulse Sequence Selection:
 - ¹H-NMR: Use a standard 30° pulse program (zg30). Set the spectral width to 15 ppm, relaxation delay (D1) to 2.0 seconds, and number of scans (NS) to 16.
 - ¹³C-NMR: Use a proton-decoupled 30° pulse program (zgpg30). Set the spectral width to 250 ppm, D1 to 2.0 seconds, and NS to 1024.
 - Causality: A 30° flip angle allows for faster longitudinal relaxation () recovery compared to a 90° pulse, ensuring that the integration of the proton signals remains strictly quantitative.
- Processing & Referencing: Apply Fourier Transform (FT) with zero-filling to 64k data points. Reference the internal [5] to comply with ACS reporting guidelines.



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Fig 2: Self-validating NMR acquisition workflow ensuring high-resolution spectral fidelity.

Detailed Spectral Assignment & Causality

When analyzing the output from the protocol above, the [4] relies on specific coupling constants (

) and chemical shifts (

) that validate the 4-chloro-3-nitro substitution pattern.

¹H-NMR (400 MHz, DMSO-d₆)

- 8.06 (d,

Hz, 1H, H2): This proton is isolated between the strongly electron-withdrawing nitro group and the aliphatic side chain. The profound -I and -M effects of the nitro group strip electron density from this position, causing severe deshielding. The small coupling constant (2.0 Hz) confirms its meta relationship to H6.

- 7.65 (d,

Hz, 1H, H5): Positioned ortho to the chloro group. The large ortho coupling (8.2 Hz) to H6 validates its position on the ring.

- 7.55 (dd,

Hz, 1H, H6): This proton is split by both H5 (ortho, ~8.2 Hz) and H2 (meta, ~2.0 Hz), resulting in a distinct doublet of doublets.

- 4.15 (dd,

Hz, 1H,

-CH): The chiral center proton, deshielded by the adjacent amine and carboxylic acid groups.

- 3.25, 3.05 (m, 2H,

-CH₂): The diastereotopic protons of the methylene bridge appear as a complex multiplet (ABX spin system) due to coupling with the

-CH and each other.

¹³C-NMR (100 MHz, DMSO-d₆)

- 171.5 (C=O): Characteristic carbonyl carbon of the carboxylic acid.
- 147.8 (C3, C-NO₂): The ipso carbon attached to the nitro group is highly deshielded due to the strong electronegativity of the nitrogen atom.
- 126.5 (C4, C-Cl): The ipso carbon attached to the chlorine atom. Halogens typically shield the ipso carbon relative to other substituents due to heavy atom effects.
- 53.5 (
-CH) &

35.2 (

-CH₂): Standard aliphatic shifts for the phenylalanine backbone.

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